molecular formula C11H18N2 B1367067 N,N-Dipropylpyridin-4-Amine CAS No. 69008-70-4

N,N-Dipropylpyridin-4-Amine

Cat. No. B1367067
CAS RN: 69008-70-4
M. Wt: 178.27 g/mol
InChI Key: QERPFDRCBSOYMF-UHFFFAOYSA-N
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Description

“N,N-Dipropylpyridin-4-Amine” is a chemical compound with the molecular formula C


Scientific Research Applications

Photodegradation in Aqueous Solution

N,N-Dipropylpyridin-4-amine, as part of the tertiary amine group, can undergo photodegradation in the presence of nitrate and humic substances under simulated sunlight. This research is significant for understanding the photochemical fate of amine drugs in natural waters, including their interactions with humic substances and the impact of photodegradation processes (Chen et al., 2009).

Arene C-H Amination via Photoredox Catalysis

In the context of medicinal chemistry, photoredox catalysis has been employed to form carbon-nitrogen bonds, transforming C-H into C-N bonds, which includes applications for tertiary amines like N,N-Dipropylpyridin-4-amine. This innovative approach offers a blueprint for aromatic carbon-hydrogen functionalization and is of interest in pharmaceutical research (Romero et al., 2015).

Neurotoxicity and Environmental Pyridines

The role of N-methyltransferases in the neurotoxicity associated with metabolites of various 4-substituted pyridines, including N,N-Dipropylpyridin-4-amine, highlights its relevance in understanding environmental and neurological implications (Ansher et al., 1986).

Dinuclear Platinum(II) N4Py Complex

Research involving N,N-Dipropylpyridin-4-amine has led to the unexpected coordination mode in a Dinuclear Platinum(II) N4Py Complex, exploring its photophysical and anticancer properties. This work contributes to the field of inorganic chemistry and medicinal applications (Lo et al., 2015).

Carbonylative Cyclization of Amines

The selective γ-C(sp3)–H carbonylation of N-(2-pyridyl)sulfonyl (N-SO2Py)-protected amines, including N,N-Dipropylpyridin-4-amine, using palladium catalysis, is a powerful approach for derivatization of amine-based moieties into γ-lactams. This process is significant for the late-stage diversification of multifunctional molecules such as dipeptides and tripeptides (Hernando et al., 2016).

Luminescent Rhenium(I) Polypyridine Poly(Ethylene Glycol) Complexes

Studies on luminescent rhenium(I) polypyridine complexes modified with poly(ethylene glycol) pendants, including variants of N,N-Dipropylpyridin-4-amine, reveal insights into cytotoxic activity, cellular uptake, and PEGylation properties. This research is crucial for the development of biological reagents and understanding their biocompatibility (Choi et al., 2012).

properties

IUPAC Name

N,N-dipropylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-3-9-13(10-4-2)11-5-7-12-8-6-11/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERPFDRCBSOYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90498816
Record name N,N-Dipropylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dipropylpyridin-4-Amine

CAS RN

69008-70-4
Record name N,N-Dipropylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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